molecular formula C9H13N7O2 B12762004 Acetonitrile, ((4-hydrazino-6-(4-morpholinyl)-1,3,5-triazin-2-yl)oxy)- CAS No. 137522-79-3

Acetonitrile, ((4-hydrazino-6-(4-morpholinyl)-1,3,5-triazin-2-yl)oxy)-

Cat. No.: B12762004
CAS No.: 137522-79-3
M. Wt: 251.25 g/mol
InChI Key: IJYAVVKRWVFOHH-UHFFFAOYSA-N
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Description

Acetonitrile, ((4-hydrazino-6-(4-morpholinyl)-1,3,5-triazin-2-yl)oxy)- is a complex organic compound that features a triazine ring substituted with hydrazino and morpholinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, ((4-hydrazino-6-(4-morpholinyl)-1,3,5-triazin-2-yl)oxy)- typically involves the reaction of 4-hydrazino-6-(4-morpholinyl)-1,3,5-triazine with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, ((4-hydrazino-6-(4-morpholinyl)-1,3,5-triazin-2-yl)oxy)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrazino or morpholinyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds.

Scientific Research Applications

Acetonitrile, ((4-hydrazino-6-(4-morpholinyl)-1,3,5-triazin-2-yl)oxy)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Acetonitrile, ((4-hydrazino-6-(4-morpholinyl)-1,3,5-triazin-2-yl)oxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine
  • N-Butyl-4-hydrazino-6-(4-morpholinyl)-1,3,5-triazin-2-amine
  • N,N-Diethyl-4-hydrazino-6-(4-morpholinyl)-1,3,5-triazin-2-amine

Uniqueness

Acetonitrile, ((4-hydrazino-6-(4-morpholinyl)-1,3,5-triazin-2-yl)oxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydrazino and morpholinyl groups on the triazine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

137522-79-3

Molecular Formula

C9H13N7O2

Molecular Weight

251.25 g/mol

IUPAC Name

2-[(4-hydrazinyl-6-morpholin-4-yl-1,3,5-triazin-2-yl)oxy]acetonitrile

InChI

InChI=1S/C9H13N7O2/c10-1-4-18-9-13-7(15-11)12-8(14-9)16-2-5-17-6-3-16/h2-6,11H2,(H,12,13,14,15)

InChI Key

IJYAVVKRWVFOHH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN)OCC#N

Origin of Product

United States

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